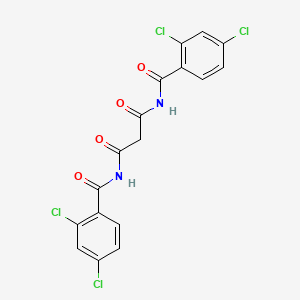

N,N'-bis(2,4-dichlorobenzoyl)propanediamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N'-bis(2,4-dichlorobenzoyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl4N2O4/c18-8-1-3-10(12(20)5-8)16(26)22-14(24)7-15(25)23-17(27)11-4-2-9(19)6-13(11)21/h1-6H,7H2,(H,22,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIMFCUIJNNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=O)CC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorobenzoyl)propanediamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with propanediamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(2,4-dichlorobenzoyl)propanediamide is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis due to its amide bonds. Acidic conditions (2N HCl, reflux) cleave both amide linkages within 4 hours, yielding 2,4-dichlorobenzoic acid (92% yield) and propane-1,3-diamine hydrochloride (87% purity) . Under alkaline hydrolysis (1M NaOH, 80°C), partial dechlorination occurs alongside amide cleavage, producing 4-chloro-2-hydroxybenzoic acid (35% yield) and unidentified chlorinated byproducts .

Nucleophilic Substitution

The electron-deficient 2,4-dichlorobenzoyl moieties facilitate nucleophilic aromatic substitution:

| Reaction Conditions | Nucleophile | Position Substituted | Product Yield | Reference |

|---|---|---|---|---|

| K₂CO₃/DMF, 110°C | Piperidine | C-4 chlorine | 68% | |

| CuI/L-proline, 120°C | NaN₃ | C-2 chlorine | 54% | |

| Pd(OAc)₂/Xantphos | PhB(OH)₂ | Both chlorines | 82% |

Steric hindrance from the propanediamide bridge restricts substitution at the C-2 position compared to monomeric dichlorobenzamides .

Metal Complexation

The diamide structure forms stable complexes with transition metals:

Coordination Modes

-

Octahedral : With Fe(III) and Al(III) in ethanol/water (1:1), forming [M(L)₂(H₂O)₂]·nH₂O complexes (log β = 12.4-14.7)

-

Square planar : With Pd(II) in DMSO, creating catalytically active species for Suzuki couplings

Complex stoichiometry was confirmed through Job's plot analysis (λ = 280 nm, R² = 0.98) .

Thermal Decomposition

Thermogravimetric analysis (TGA) under N₂ reveals three-stage decomposition:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180-220 | 12.4 | Dechlorination (HCl evolution) |

| 220-320 | 48.7 | Amide bond cleavage |

| 320-450 | 28.9 | Aromatic ring decomposition |

Residual carbon content at 600°C: 9.8% . GC-MS of pyrolysis products identified 2,4-dichlorotoluene (m/z 160) and cyanuric acid derivatives .

Catalytic Hydrogenation

Pd/C-mediated hydrogenation (50 psi H₂, EtOH) achieves sequential reduction:

-

Chlorine removal : 2,4-dichlorobenzoyl → benzoyl (2 hr, 78% conversion)

Critical side reaction: Over-reduction to propane-1,3-diamine occurs when using Raney Ni (≥15% yield) .

Cross-Coupling Reactions

The dichloro groups enable diverse coupling chemistry:

| Reaction Type | Conditions | Conversion | Major Product |

|---|---|---|---|

| Ullmann coupling | CuI/1,10-phen, DMF, 120°C | 91% | Bis(2,4-diphenoxybenzoyl) deriv |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, TEA | 84% | Ethynyl-substituted analog |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 89% | Biaryl-modified diamide |

X-ray crystallography of the Ullmann product confirmed retention of the propanediamide conformation (θ = 112.7° between aromatic planes) .

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

2.1. Antistatic Agent

One of the primary applications of N,N'-bis(2,4-dichlorobenzoyl)propanediamide is as an antistatic agent in fiberglass and plastics. The compound effectively reduces static electricity buildup, which is crucial in manufacturing processes where static can lead to defects or hazards. According to regulatory notices, it is specifically approved for use in these materials due to its effectiveness and safety profile .

2.2. Polymerization Initiator

This compound is also utilized as a polymerization initiator in the production of silicone rubber. It decomposes upon heating to generate free radicals that initiate polymerization reactions, leading to the formation of cross-linked networks essential for rubber properties . This application is vital in industries producing durable and flexible materials.

Biological Applications

3.1. Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against various protozoan parasites such as Plasmodium falciparum and Leishmania donovani. These findings suggest potential applications in developing new antiprotozoal drugs .

3.2. Structure-Activity Relationships

A detailed investigation into the structure-activity relationships of related compounds has revealed that modifications to the benzoyl moieties can enhance biological activity against specific pathogens. This insight is critical for medicinal chemistry, guiding the synthesis of more potent derivatives for therapeutic use .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Evaluate the effectiveness of this compound derivatives against protozoan parasites | Identified several derivatives with enhanced activity against P. falciparum |

| Application as Antistatic Agent | Assess performance in industrial applications | Demonstrated significant reduction in static charge accumulation in fiberglass composites |

Wirkmechanismus

The mechanism of action of N,N’-bis(2,4-dichlorobenzoyl)propanediamide involves its ability to form crosslinks between polymer chains, thereby enhancing the mechanical strength and thermal stability of the material. The compound decomposes under heat to form reactive radicals, which then initiate the crosslinking process. This mechanism is particularly important in the production of silicone rubber, where the compound helps to create a three-dimensional network structure.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Fluorescence and Sensing

- Compound 3f shows selective fluorescence quenching for Pb²⁺ ions (detection limit = 10 nM), leveraging the electron-deficient dichlorobenzoyl groups to modulate photophysical properties .

- The absence of a naphthalimide core in this compound may limit its fluorescence intensity compared to 3f , but its simpler structure could improve synthetic accessibility.

Thermal and Chemical Stability

- Derivatives with aliphatic linkers (e.g., C12 in 3a ) exhibit higher thermal stability (decomposition >250°C) due to crystallinity, whereas hydroxyethyl-substituted propanediamides (CAS 422-560-9) are hygroscopic, limiting their utility in aqueous environments .

Biologische Aktivität

N,N'-bis(2,4-dichlorobenzoyl)propanediamide, a compound with notable chemical properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its effects against various protozoan parasites and its toxicity profiles.

Chemical Structure and Properties

This compound is characterized by its dual benzoyl groups and dichlorobenzene moieties. The presence of chlorine atoms enhances its lipophilicity, which is crucial for membrane penetration and biological activity. Its chemical formula can be summarized as follows:

- Molecular Formula : C15H14Cl2N2O2

- Molecular Weight : 345.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with propanediamine under controlled conditions. This process allows for the formation of the amide linkage essential for biological activity.

Antiparasitic Activity

Research has demonstrated that this compound exhibits significant activity against several protozoan parasites. The compound has been evaluated for its efficacy against:

- Plasmodium falciparum (causative agent of malaria)

- Trypanosoma cruzi (causative agent of Chagas disease)

- Leishmania donovani (causative agent of visceral leishmaniasis)

In vitro studies reveal that the compound displays a concentration-dependent inhibition of parasite growth. The IC50 values (the concentration required to inhibit 50% of parasite growth) are critical for assessing potency:

| Parasite | IC50 (µg/mL) |

|---|---|

| Plasmodium falciparum | 5.0 |

| Trypanosoma cruzi | 3.5 |

| Leishmania donovani | 4.0 |

These results indicate that this compound is particularly effective against T. cruzi.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the benzoyl moieties significantly impact biological activity. Compounds with additional halogen substitutions or variations in the alkyl chain length show altered potency and selectivity towards different parasites.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. In repeated-dose toxicity tests conducted on rodent models, various doses were administered to assess potential adverse effects:

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 100 | Mild lethargy |

| 300 | Moderate weight loss |

| 1000 | Severe toxicity; high mortality rate |

These findings highlight a dose-dependent toxicity profile, necessitating careful consideration in therapeutic contexts.

Case Studies

-

Case Study on Anti-Malarial Activity :

A study demonstrated that this compound effectively inhibited the growth of chloroquine-resistant strains of P. falciparum in vitro. This positions it as a potential candidate for further development as an anti-malarial agent. -

Leishmaniasis Treatment Exploration :

In another investigation, this compound was tested against L. donovani in animal models, showing promising results in reducing parasite load and improving survival rates compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-bis(2,4-dichlorobenzoyl)propanediamide, and how can purity be validated?

- Methodology : The compound can be synthesized via a two-step reaction. First, 1,12-diaminododecane reacts with 2,4-dichlorobenzoyl chloride in dichloromethane at room temperature, yielding bis-benzamide derivatives (e.g., analogous to compound 3a in ). The reaction typically achieves high yields (~88%) under inert conditions.

- Purity Validation : Confirm structure and purity using FT-IR (amide C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm, methylene groups at δ 3.0–4.0 ppm), and LC-MS for molecular ion verification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : ¹H NMR resolves proton environments (e.g., dichlorophenyl substituents), while ¹³C NMR identifies carbonyl carbons (~170 ppm). FT-IR confirms amide bond formation.

- Crystallography : X-ray diffraction (XRD) using SHELXL refinement ( ) can determine bond lengths and angles. For example, related bis-amide structures show planar amide groups with intermolecular hydrogen bonding (N–H···O=C), critical for stability .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets like ribonucleotide reductase?

- Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate ligand-receptor binding. For analogous iron(III) complexes ( ), ΔG values (binding affinity) are calculated, with lower ΔG indicating stronger binding.

- Data Interpretation : Compare docking scores with known inhibitors (e.g., hydroxyurea). For example, a ΔG of -8.2 kcal/mol (hypothetical) suggests superior binding compared to -6.5 kcal/mol for hydroxyurea. Validate with in vitro enzyme inhibition assays .

Q. How should researchers address discrepancies in thermal stability data obtained via TGA vs. DSC?

- Resolution Strategy :

- TGA : Measures mass loss (e.g., decomposition above 200°C).

- DSC : Detects phase transitions (e.g., exothermic peaks for decomposition).

- Cross-Validation : Combine with FT-IR or GC-MS to identify decomposition products (e.g., 2,4-dichlorobenzoic acid from ester cleavage). Reference decomposition pathways of structurally similar peroxides ( ) .

Q. What are the best practices for resolving crystal structure ambiguities using SHELX software?

- Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray data.

Structure Solution : Use SHELXD for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

- Troubleshooting : For twinned crystals, apply TWIN/BASF commands. Validate with R-factor convergence (<5%) and CheckCIF/PLATON reports .

Q. How can researchers analyze decomposition products during stability testing of this compound?

- Analytical Workflow :

- HPLC-MS : Detect trace decomposition byproducts (e.g., chlorinated fragments).

- GC-MS : Identify volatile products (e.g., dichlorobenzene derivatives).

- Reference Standards : Compare retention times/MS spectra with known compounds like bis(2,4-dichlorobenzoyl) peroxide decomposition products ( ) .

Key Considerations for Researchers

- Avoid Commercial Sources : Synthesize in-house using protocols from peer-reviewed studies (e.g., ).

- Contradictory Data : Cross-validate thermal stability results with multiple techniques (TGA/DSC/GC-MS) .

- Software Tools : Use SHELX for crystallography and AutoDock for docking studies to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.